Dibutyl 2,2-dichlorovinyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

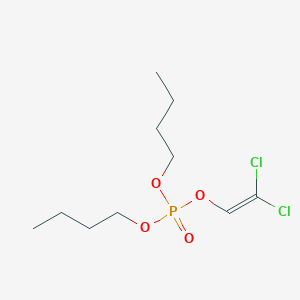

Dibutyl 2,2-dichlorovinyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H19Cl2O4P and its molecular weight is 305.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Pest Control:

DBDCP is closely related to dichlorvos (DDVP), an organophosphate insecticide widely used for controlling pests in agricultural settings. It acts as a contact and stomach insecticide, effective against a range of insects including flies, mosquitoes, and stored product pests. The application methods include:

- Granules and Aerosols: Used in livestock settings and crop protection.

- Impregnated Resin Strips: Commonly utilized in residential areas for pest control.

According to studies, approximately 60% of dichlorvos is used for plant protection, while 30% is allocated for public health applications, and 10% for stored product protection . The compound's effectiveness against various insect species makes it a valuable tool in integrated pest management strategies.

Case Study: Efficacy in Crop Protection

A field study demonstrated that DBDCP effectively reduced pest populations in tobacco crops, leading to improved yield quality. The application of DBDCP resulted in a significant decrease in the incidence of pest-related damage compared to untreated controls.

Industrial Applications

Fumigation:

DBDCP is utilized as a fumigant in food processing and storage facilities. Its ability to penetrate materials allows it to control insect infestations effectively in large spaces. This application is crucial for maintaining food safety and preventing economic losses due to pest damage.

Risk Assessment:

The use of DBDCP in industrial settings necessitates comprehensive risk assessments due to potential human exposure. Studies indicate that inhalation and dermal contact during fumigation processes can pose health risks, including neurotoxic effects . Regulatory bodies like the EPA have established guidelines to mitigate these risks.

Analytical Applications

Chromatography Techniques:

DBDCP can be analyzed using high-performance liquid chromatography (HPLC). A study highlighted the application of reverse-phase HPLC with acetonitrile as the mobile phase, allowing for effective separation and quantification of DBDCP in various samples. This method is scalable and suitable for pharmacokinetic studies .

| Method | Mobile Phase | Application |

|---|---|---|

| Reverse-Phase HPLC | Acetonitrile + Water + Acid | Isolation of impurities |

| Mass-Spec Compatible HPLC | Acetonitrile + Water + Formic Acid | Pharmacokinetics analysis |

Health and Environmental Considerations

While DBDCP has beneficial applications, its use raises environmental and health concerns. The compound has been linked to neurotoxic effects due to cholinesterase inhibition, which can lead to serious health issues upon exposure . Regulatory measures are crucial to ensure safe handling and application practices.

化学反応の分析

Hydrolysis Reactions

Dichlorvos undergoes hydrolysis, particularly under alkaline conditions, forming metabolites such as dimethyl phosphate and dichloroacetaldehyde .

Key Findings:

-

pH Dependency : Hydrolysis accelerates at higher pH. At pH 9.3, complete degradation occurs within 96 hours, compared to 19% degradation at pH 6.2 .

-

Temperature Influence : Half-lives decrease with rising temperatures (e.g., 240 days at 10°C vs. 1.66 days at 50°C) .

-

Mechanism : Hydrolysis involves cleavage of the P-O bond, mediated by water or hydroxyl ions .

| Reaction Conditions | Degradation Rate | Primary Products |

|---|---|---|

| pH 6.2, 25°C | 19% in 96 hours | Dimethyl phosphate |

| pH 9.3, 25°C | 100% in 96 hours | Dichloroacetaldehyde |

| pH 7.0, 20°C | 51% in 96 hours | Both metabolites |

Bromination Reactions

Dichlorvos reacts with bromine under photochemical catalysis to form dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate , a crystalline solid with pesticidal properties .

Reaction Protocol:

-

Solvent : Carbon tetrachloride or inert polar solvents.

-

Conditions : Maintain free bromine content <4% at 0–30°C.

Mechanism :

-

Bromine addition across the vinyl double bond.

-

Formation of a dibromo derivative with retained organophosphate structure.

Metabolic Degradation

In biological systems, dichlorvos is metabolized via two pathways :

Pathway 1: Glutathione-Independent

-

Enzymes : "A"-type esterases.

-

Products : Dimethyl phosphate + dichloroacetaldehyde.

Pathway 2: Glutathione-Dependent

-

Enzymes : Glutathione S-transferases.

-

Products : Desmethyl dichlorvos + S-methyl glutathione.

Key Metabolites :

-

Monomethyl phosphate (further hydrolysis).

-

Inorganic phosphate (terminal product).

Environmental Degradation

Dichlorvos degrades in soil and water through physicochemical and microbial pathways :

Physicochemical Degradation:

-

Photolysis : UV light generates reactive oxygen species (e.g., hydroxyl radicals), breaking the vinyl bond .

-

Hydrodynamic Cavitation : Effective for aqueous solutions, producing CO₂, H₂O, and Cl⁻ .

Microbial Degradation:

-

Bacterial Strains : Pseudomonas and Bacillus spp. hydrolyze the P-O bond via phosphotriesterases .

-

Enzymes : TaPon1-like hydrolase (Kₘ = 0.23 mM, Kcat = 204.3 s⁻¹) .

Toxicological Interactions

Dichlorvos inhibits acetylcholinesterase (AChE) by phosphorylating serine residues in the enzyme’s active site . It also disrupts immune cell function by impairing FasL/Fas signaling in cytotoxic T lymphocytes .

Comparative Reactivity of Alkyl Esters

While data on dibutyl 2,2-dichlorovinyl phosphate is absent, alkyl chain length influences reactivity:

-

Longer Chains (Butyl vs. Methyl) : May reduce hydrolysis rates due to steric hindrance.

-

Bioavailability : Larger esters exhibit lower volatility and slower enzymatic degradation.

Synthetic Routes

Dichlorvos is synthesized via:

-

Dehydrochlorination of Trichlorfon :

C4H8Cl3O4Paqueous alkaliC4H7Cl2O4P+HCl -

Reaction of Trimethyl Phosphate with Chloral :

(CH3O)3PO+CCl3CHO→Dichlorvos+byproducts

Stability and Storage

特性

CAS番号 |

18795-58-9 |

|---|---|

分子式 |

C10H19Cl2O4P |

分子量 |

305.13 g/mol |

IUPAC名 |

dibutyl 2,2-dichloroethenyl phosphate |

InChI |

InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |

InChIキー |

LZILLTAAQRALBQ-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |

正規SMILES |

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |

Key on ui other cas no. |

18795-58-9 |

同義語 |

DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。